molecular formula C16H15Cl2N3O B2938135 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1798678-76-8

3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

Cat. No. B2938135
CAS RN: 1798678-76-8
M. Wt: 336.22
InChI Key: PMELDMKENTWNOX-UHFFFAOYSA-N
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Description

The compound “3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . N-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications .


Molecular Structure Analysis

The molecular structure of “3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” is complex, with multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . The pyridine ring is planar and aromatic .

Scientific Research Applications

Luminescent Properties and Multi-Stimuli-Responsive Behavior

Compounds structurally related to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide have been investigated for their luminescent properties and multi-stimuli-responsive behavior. For instance, certain pyridyl substituted benzamides exhibit aggregation-enhanced emission (AEE) in both DMF solution and solid state, forming nano-aggregates in aqueous-DMF solutions. Their luminescence and AEE behavior depend on the solvent's polarity, and they show mechanochromic properties with potential applications in sensing and material science (Srivastava et al., 2017).

Antimicrobial Activity

Some new derivatives related to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against various bacteria and fungi, indicating their potential as antimicrobial agents (Naganagowda & Petsom, 2011).

Cytotoxic Activity

Research on N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, which are structurally similar, has revealed significant cytotoxicity against various human cancer cell lines. These findings suggest potential applications in developing new anticancer drugs (Adhami et al., 2014).

Synthetic Methodologies

Studies have also focused on synthetic methodologies involving compounds related to 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide. These include the synthesis of 2,3-dihydro-4-pyridones and 4-pyridones through cyclization reactions, highlighting the versatility of pyridine derivatives in organic synthesis (Stojanović et al., 2020).

Photocatalytic Degradation

Furthermore, pyridine derivatives have been examined for their role in the photocatalytic degradation of environmental pollutants. This research sheds light on the mechanisms through which these compounds can contribute to water purification and environmental remediation efforts (Maillard-Dupuy et al., 1994).

properties

IUPAC Name

3,4-dichloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c17-13-5-4-11(9-14(13)18)16(22)20-12-6-8-21(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMELDMKENTWNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

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